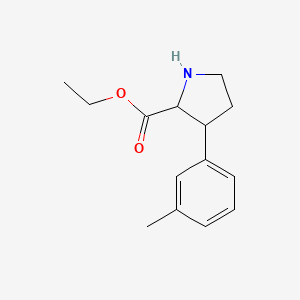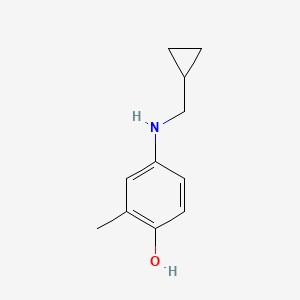
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate, also known as Ethylphenidate, is a synthetic stimulant drug that belongs to the class of phenethylamines. It is a potent psychostimulant and is used for various research purposes. Ethylphenidate is a structural analogue of methylphenidate, which is a widely used drug for the treatment of attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete acts as a reuptake inhibitor of dopamine and norepinephrine transporters. It increases the levels of dopamine and norepinephrine in the synaptic cleft, leading to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete are similar to those of methylphenidate. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. It also increases heart rate, blood pressure, and respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. It allows researchers to study the effects of psychostimulants on specific neurotransmitter systems. However, one of the limitations of using Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete is its potential for abuse and addiction. Therefore, it should only be used in controlled settings and with appropriate safety measures.
Direcciones Futuras
There are several future directions for research on Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete. One area of research could be to study the long-term effects of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete on the central nervous system, particularly on cognitive functions and behavior. Another area of research could be to study the effects of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete on different neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). Furthermore, research could be conducted to develop new analogues of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete with improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate is a synthetic stimulant drug that has been extensively used in scientific research. It acts as a reuptake inhibitor of dopamine and norepinephrine transporters and has similar biochemical and physiological effects to methylphenidate. It has several advantages and limitations for lab experiments and has several future directions for research.
Métodos De Síntesis
The synthesis of Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete involves the condensation of 3-methylphenylacetone with ethyl 2-oxo-2-(3-pyrrolidinyl) acetate in the presence of a catalyst. The resulting compound is then hydrolyzed to obtain Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylatete has been extensively used in scientific research for various purposes. It has been used to study the effects of psychostimulants on the central nervous system, particularly on dopamine and norepinephrine transporters. It has also been used to study the effects of psychostimulants on cognitive functions, such as attention, memory, and learning.
Propiedades
IUPAC Name |
ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-14(16)13-12(7-8-15-13)11-6-4-5-10(2)9-11/h4-6,9,12-13,15H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVXFSWZFPLRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-methylphenyl)pyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2620130.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)
![N-(3-chlorophenyl)-4-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2620139.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2620140.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620144.png)

![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)
![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2620148.png)

![Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate](/img/structure/B2620150.png)

